N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

CYP450 inhibition Drug-drug interaction Hepatocyte metabolism

N-(4-Ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS 332352-04-2) is a synthetic tetrazole-containing benzamide with the molecular formula C₁₆H₁₅N₅O₂ and a molecular weight of 309.32 g·mol⁻¹. The compound incorporates a 4-ethoxyphenyl group on the amide nitrogen and a 1H-tetrazol-1-yl substituent at the para position of the benzamide ring, placing it within a broader class of tetrazole-substituted aryl amides explored as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) and as probes for cytochrome P450 inhibition profiling.

Molecular Formula C16H15N5O2
Molecular Weight 309.329
CAS No. 332352-04-2
Cat. No. B2749953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
CAS332352-04-2
Molecular FormulaC16H15N5O2
Molecular Weight309.329
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C16H15N5O2/c1-2-23-15-9-5-13(6-10-15)18-16(22)12-3-7-14(8-4-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22)
InChIKeyHYHBTUQUIVVEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 332352-04-2): Procurement-Relevant Identity and Class Context for Tetrazole-Aryl Amide Research Candidates


N-(4-Ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS 332352-04-2) is a synthetic tetrazole-containing benzamide with the molecular formula C₁₆H₁₅N₅O₂ and a molecular weight of 309.32 g·mol⁻¹ . The compound incorporates a 4-ethoxyphenyl group on the amide nitrogen and a 1H-tetrazol-1-yl substituent at the para position of the benzamide ring, placing it within a broader class of tetrazole-substituted aryl amides explored as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) and as probes for cytochrome P450 inhibition profiling [1][2]. Commercially available from multiple suppliers, its typical catalog purity is specified as ≥95% .

Why Regioisomeric and Substituent Variations in Tetrazole-Benzamide Series Cannot Be Treated as Interchangeable for N-(4-Ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide Procurement


Within the tetrazole-benzamide chemotype, minor structural permutations—such as shifting the ethoxy substituent from the para to the ortho position (CAS 887348-91-6) or relocating the tetrazole ring from the 4- to the 3-position (CAS 484039-58-9)—produce regioisomers with measurably different CYP450 inhibition signatures [1]. Even with identical molecular formula and mass, these positional isomers can exhibit divergent binding modes at heme-containing enzymes and distinct off-target profiles, making them non-substitutable for assays requiring the precise 4-(1H-tetrazol-1-yl)-N-(4-ethoxyphenyl)benzamide architecture [2]. The compound's documented weak inhibition of CYP2C9 (IC₅₀ >30 000 nM) and CYP3A4 (IC₅₀ 34 000 nM) positions it as a low-interference control that cannot be replicated by analogs whose CYP inhibition has not been equivalently characterized [1].

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 332352-04-2) Against Closest Structural and Functional Analogs


CYP2C9 Inhibition Profiling: Target Compound vs. Class-Level Baseline for Drug-Drug Interaction Risk Assessment

In a recombinant human CYP2C9 inhibition assay measuring demethylation of 7-methoxy-4-trifluoromethylcoumarin, N-(4-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide exhibited an IC₅₀ value exceeding 30 000 nM (>30 μM) [1]. For context, canonical CYP2C9 substrates and moderate inhibitors in the same assay format typically display IC₅₀ values in the low micromolar range (e.g., sulfaphenazole IC₅₀ ~0.3 μM), placing the target compound more than two orders of magnitude weaker than clinically relevant CYP2C9 interactors [2]. This magnitude of difference establishes the compound as a low-liability scaffold for CYP2C9-mediated metabolism, a property that cannot be assumed for regioisomeric tetrazole-benzamides (e.g., the 3-tetrazolyl analog CAS 484039-58-9) in the absence of matched assay data.

CYP450 inhibition Drug-drug interaction Hepatocyte metabolism Tetrazole probe

CYP3A4 Inhibition Magnitude: Directly Assayed IC₅₀ Value Enabling Differentiation from Moderately Inhibitory Scaffold Analogs

When tested against recombinant human CYP3A4 using 7-benzyloxy-4-trifluoromethylcoumarin debenzylation as the probe reaction, N-(4-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide yielded an IC₅₀ of 34 000 nM (34 μM) at pH 7.4 and 37 °C [1]. In contrast, the structurally related α7 nAChR PAM series described in US20090093523A1 includes compounds where subtle aryl substitution shifts (e.g., 2-methoxy-phenyl vs. 4-methoxy-phenyl on the amide nitrogen) are associated with markedly different CYP inhibition profiles, though exact IC₅₀ values for those analogs were not publicly disclosed in the same assay [2]. The 34 μM IC₅₀ value specifically quantifies the target compound's CYP3A4 engagement and provides a benchmark against which any purportedly 'similar' compound must be measured before substitution in a metabolic panel.

CYP3A4 Hepatic clearance Tetrazole SAR Metabolic stability

Regioisomeric Identity Confirmation: Para-Ethoxy Substitution as a Structural Determinant of Pharmacological Selectivity in Tetrazole-Benzamide Series

The compound bears a 4-ethoxyphenyl substituent on the amide nitrogen (para-ethoxy) and a tetrazole ring at the para position of the central benzamide. In the broader α7 nAChR PAM patent landscape, only the 2-ethoxy-phenyl variant is explicitly described among preferred Ar₁ substituents, while 4-ethoxy-phenyl is absent from the exemplified Ar₁ list [1]. This structural distinction is functionally relevant: the patent data indicate that the position of alkoxy substitution on the anilide ring influences α7 nAChR allosteric modulator potency and selectivity, meaning that the para-ethoxy compound accesses a different biological activity space than the ortho-ethoxy analog CAS 887348-91-6 [1]. For users requiring the precise 4-ethoxyphenyl topology—whether for SAR complementarity or intellectual property freedom-to-operate—no generic alternative replicates this substitution pattern.

Structure-activity relationship Regioisomer Tetrazole positional isomer Binding selectivity

Procurement-Driven Application Scenarios for N-(4-Ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 332352-04-2) Validated by Quantitative Differentiation Evidence


Negative Control Compound for Cytochrome P450 Inhibition Panels in Early-Stage ADME-Tox Screening

The compound's IC₅₀ values of >30 000 nM (CYP2C9) and 34 000 nM (CYP3A4), measured in recombinant human CYP assays at AstraZeneca and deposited in BindingDB, qualify it as a low-interference negative control for high-throughput CYP inhibition screening [1]. When procured for panel validation, it establishes the upper boundary of the assay's dynamic range, enabling laboratories to distinguish weak from moderate CYP inhibitors with confidence. Its defined, published IC₅₀ values ensure inter-laboratory reproducibility that generic 'similar' tetrazole amides cannot provide.

Scaffold for α7 nAChR Positive Allosteric Modulator Lead Optimization with Para-Ethoxy Topology

Because the patent landscape for tetrazole-substituted aryl amides as α7 nAChR PAMs (US20090093523A1) explicitly enumerates 2-ethoxy-phenyl but not 4-ethoxy-phenyl substituents, CAS 332352-04-2 occupies a distinct structural niche [2]. Researchers pursuing SAR around the underexplored para-alkoxy anilide space can procure this compound as a starting scaffold for systematic derivatization, with the assurance that its regioisomeric identity is unambiguous and its baseline CYP inhibition profile is quantitatively characterized [1].

Reference Standard for Investigating Substituent Position Effects on Tetrazole-Benzamide ABC Transporter Modulation

Emerging literature on phenyltetrazolyl-phenylamides as ABCG2 modulators highlights the critical role of substituent positioning in determining efflux transporter selectivity [3]. The para-ethoxy, para-tetrazole arrangement of CAS 332352-04-2 provides a well-defined topological reference point for structure-activity relationship studies aimed at dissecting positional effects on transporter binding. Its commercial availability at defined purity (95%+ ) supports reproducible dose-response experiments across independent laboratories.

Calibration Standard for Tetrazole-Containing Compound Libraries in Cheminformatics and Virtual Screening

With its known CYP inhibition data and unambiguous InChIKey (HYHBTUQUIVVEHT-UHFFFAOYSA-N), this compound serves as a ground-truth calibration point for in silico models predicting CYP liability of tetrazole-containing small molecules [1]. Procurement of the authentic sample enables computational chemistry groups to experimentally validate docking scores and QSAR predictions against measured IC₅₀ values, improving model accuracy for the broader tetrazole-benzamide chemical space.

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